Structural Differentiation at Ring B: 5α,6β-Dihydroxy vs. 5α-Chloro-6β-Hydroxy and 5β-Hydroxy-6α-Chloro Analogs
Jaborosalactone D is unambiguously distinguished from its two closest co-isolated analogs by the substitution pattern at the C-5 and C-6 positions of ring B. Jaborosalactone D bears a 5α,6β-dihydroxy group, whereas Jaborosalactone E carries a 5α-chloro-6β-hydroxy moiety and Jaborosalactone C carries a 5β-hydroxy-6α-chloro moiety [1]. All three share the identical ergostane skeleton and δ-lactone side chain as Jaborosalactone A. This structural distinction is critical because SAR studies across the broader withanolide class indicate that the 5α,6β-dihydroxy substitution pattern is associated with markedly weaker antiproliferative and phase II enzyme-inducing activities compared to the 5β,6β-epoxy or 5α-chloro-6β-hydroxy pharmacophores [2].
| Evidence Dimension | Ring B C-5/C-6 substitution pattern |
|---|---|
| Target Compound Data | 5α,6β-dihydroxy (Jaborosalactone D) |
| Comparator Or Baseline | Jaborosalactone E: 5α-chloro-6β-hydroxy; Jaborosalactone C: 5β-hydroxy-6α-chloro |
| Quantified Difference | Qualitative structural difference; functional consequence: dihydroxy substitution associated with loss of antiproliferative and QR1-inducing activity in withanolide SAR [2] |
| Conditions | Structural elucidation by 1D/2D NMR and mass spectrometry (Tschesche et al., 1968); SAR context from Garcia et al., 2014 |
Why This Matters
For researchers procuring a specific jaborosalactone for SAR studies or biological assays, structural misassignment between D, C, and E would confound results, as the C-5/C-6 functionality is a key determinant of bioactivity in this compound class.
- [1] Tschesche, R.; Baumgarth, M.; Welzel, P. Weitere Inhaltsstoffe aus Jaborosa integrifolia Lam.—III: Zur Struktur der Jaborosalactone C, D und E. Tetrahedron 1968, 24 (14), 5169–5179. View Source
- [2] García, M. E.; Nicotra, V. E.; Oberti, J. C.; et al. Antiproliferative and Quinone Reductase-Inducing Activities of Withanolides Derivatives. Eur. J. Med. Chem. 2014, 82, 68–81. View Source
